Benzo(1,2)pyreno(4,5-b)oxirene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(1,2)pyreno(4,5-b)oxirene can be synthesized from Benzo[a]pyrene through specific chemical reactions. One of the synthetic routes involves the epoxidation of Benzo[a]pyrene using peracids or other oxidizing agents . The reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirene ring.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzo(1,2)pyreno(4,5-b)oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxirene ring back to its parent hydrocarbon structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized PAH derivatives, while reduction can yield simpler hydrocarbon structures.
Scientific Research Applications
Benzo(1,2)pyreno(4,5-b)oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Research on this compound contributes to understanding the mechanisms of PAH-induced carcinogenesis and developing potential therapeutic interventions.
Industry: The compound is used in the development of materials and processes that require PAH derivatives.
Mechanism of Action
The mechanism of action of Benzo(1,2)pyreno(4,5-b)oxirene involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA . These interactions disrupt normal cellular processes and can lead to cancer development.
Comparison with Similar Compounds
Benzo(1,2)pyreno(4,5-b)oxirene is similar to other PAH derivatives such as Benzo[a]pyrene and Benzo[e]pyrene. its unique structure, with an oxirene ring, distinguishes it from other PAHs. This structural difference influences its chemical reactivity and biological interactions .
List of Similar Compounds
- Benzo[a]pyrene
- Benzo[e]pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Properties
CAS No. |
52876-26-3 |
---|---|
Molecular Formula |
C20H10O |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1,3,5,7,9(20),10,12(21),13,15,17(19)-decaene |
InChI |
InChI=1S/C20H10O/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(17(11)18)19-20(16)21-19/h1-10H |
InChI Key |
UJOLLZJSDKJRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=C(O5)C6=CC=CC(=C64)C=C3 |
Origin of Product |
United States |
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